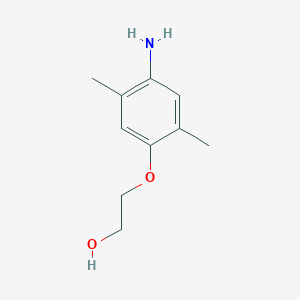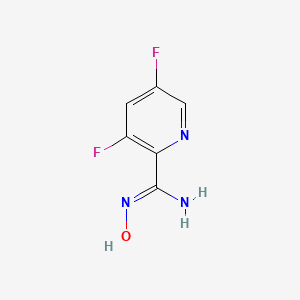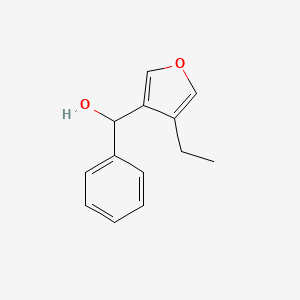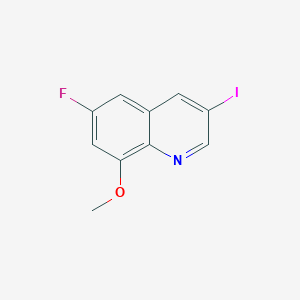
6-Fluoro-3-iodo-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-3-iodo-8-methoxyquinoline is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly enhance its biological activity and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-8-methoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative, such as 6-methoxyquinoline.
Iodination: The iodination step involves the use of iodine or iodine monochloride (ICl) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Fluoro-3-iodo-8-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Cross-Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted quinoline derivatives with enhanced biological activity .
Aplicaciones Científicas De Investigación
6-Fluoro-3-iodo-8-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline-based drugs and their interactions with biological targets.
Material Science: It is used in the development of organic semiconductors and liquid crystals for electronic devices.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-3-iodo-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and iodine atoms enhance the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase, enzymes essential for bacterial DNA replication .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Fluoroquinoline
- 3-Iodoquinoline
- 8-Methoxyquinoline
- 6,8-Difluoroquinoline
Uniqueness
6-Fluoro-3-iodo-8-methoxyquinoline is unique due to the presence of both fluorine and iodine atoms in its structure. This combination enhances its chemical reactivity and biological activity compared to other similar compounds. The methoxy group at the 8-position further contributes to its unique properties by influencing its electronic and steric characteristics .
Propiedades
Fórmula molecular |
C10H7FINO |
|---|---|
Peso molecular |
303.07 g/mol |
Nombre IUPAC |
6-fluoro-3-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H7FINO/c1-14-9-4-7(11)2-6-3-8(12)5-13-10(6)9/h2-5H,1H3 |
Clave InChI |
YAEAXMPZAFUBBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=CC(=C1)F)C=C(C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)
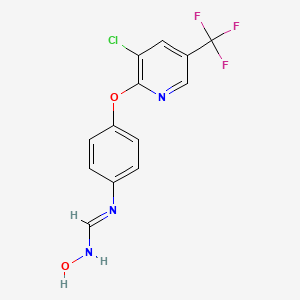
![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)

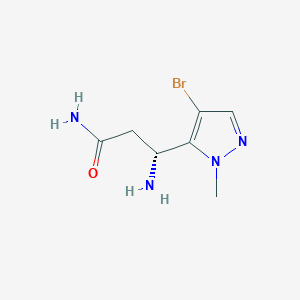
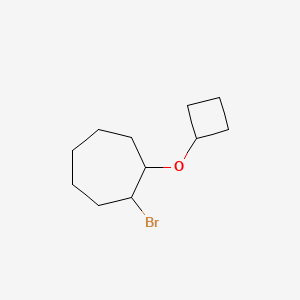

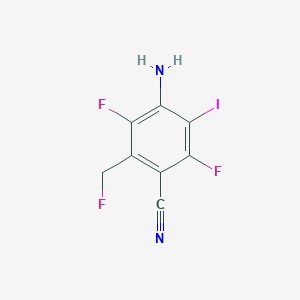


![{3-Methylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13086656.png)
